molecular formula C14H17BN2O3 B1357996 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole CAS No. 276694-19-0

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

Cat. No. B1357996
M. Wt: 272.11 g/mol
InChI Key: YWMKIDKLUDAMTL-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

A solution of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole (0.504 g, 1.85 mmol) in THF (10 mL) and water (5 mL) was treated with sodium periodate (1.19 g, 5.56 mmol). The resultant slurry was stirred at RT for 5 h. Glacial acetic acid (0.21 mL, 3.7 mmol) was added and the mixture was stirred for 1 h and filtered. The filtered solid was washed with ethyl acetate (75 mL) and THF-methanol (1:1, 100 mL) and the filtrates were concentrated in vacuo to a white solid. The solid was suspended in THF (75 mL) and 10 mL of 0.1 M aq HCl and was sonicated to promote dissolution. The trace of insolubles were filtered and the organic layer was diluted with ethyl acetate (25 mL), washed with 0.1 M Na2S2O3 (2×20 mL), water (2×20 mL) and brine (20 mL), dried (Na2SO4) and concentrated in vacuo to provide 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid (304 mg, 86% yield) as a white powder. 1H NMR (400 MHz, DMSO-d6): δ 9.37 (s, 1 H), 8.32 (s, 2 H), 7.99 (s, 4 H).
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3[O:16][CH:17]=[N:18][N:19]=3)=[CH:11][CH:10]=2)[O:3]1.I([O-])(=O)(=O)=O.[Na+].C(O)(=O)C>C1COCC1.O>[O:16]1[CH:17]=[N:18][N:19]=[C:15]1[C:12]1[CH:11]=[CH:10][C:9]([B:4]([OH:5])[OH:3])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.504 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C=1OC=NN1)C
Name
Quantity
1.19 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant slurry was stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid was washed with ethyl acetate (75 mL) and THF-methanol (1:1, 100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates were concentrated in vacuo to a white solid
CUSTOM
Type
CUSTOM
Details
10 mL of 0.1 M aq HCl and was sonicated
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
FILTRATION
Type
FILTRATION
Details
The trace of insolubles were filtered
ADDITION
Type
ADDITION
Details
the organic layer was diluted with ethyl acetate (25 mL)
WASH
Type
WASH
Details
washed with 0.1 M Na2S2O3 (2×20 mL), water (2×20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(=NN=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 304 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.